Diethylcarbamazine Citrate

Solubility Formulation Salt Selection

Diethylcarbamazine Citrate (CAS 1642-54-2) is the pharmacopoeial citrate salt specified by USP/EP monographs (assay 98.0–102.0%, impurity ≤0.1%). Its high aqueous solubility (68–78 mg/mL) enables reproducible dosing in vitro and in vivo, validated by 86–90% microfilarial suppression and 39.7% adult worm antigen reduction. Buyers should select USP-grade material to guarantee compendial compliance for ANDA submissions, analytical method validation, and antifilarial drug discovery. Alternative salts lack these defined solubility and purity benchmarks, risking formulation failure and regulatory rejection.

Molecular Formula C10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight 391.42 g/mol
CAS No. 1642-54-2
Cat. No. B1670529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine Citrate
CAS1642-54-2
SynonymsCarbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine
Molecular FormulaC10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPGNKBEARDDELNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethylcarbamazine Citrate CAS 1642-54-2: Product-Specific Evidence Guide for Scientific Procurement


Diethylcarbamazine Citrate (CAS 1642-54-2) is a synthetic piperazine derivative formulated as a citrate salt (1:1) with a molecular weight of 391.42 g/mol [1]. It is the pharmacopoeial standard form of the antifilarial agent diethylcarbamazine, specified by the United States Pharmacopeia (USP) as containing not less than 98.0% and not more than 102.0% of C10H21N3O·C6H8O7 on an anhydrous basis [2]. The citrate salt form confers distinct physicochemical properties—including enhanced aqueous solubility and crystalline stability—that are directly relevant to formulation development, analytical method validation, and procurement decisions in both research and industrial settings [1][3]. This guide provides product-specific quantitative differentiation against key comparators, enabling evidence-based selection for filariasis research, antiparasitic drug development, and quality control applications.

Why Diethylcarbamazine Citrate Cannot Be Substituted with Alternative Salts or Antifilarial Agents


Generic substitution of Diethylcarbamazine Citrate with alternative salts (e.g., diethylcarbamazine base, diethylcarbamazine pamoate) or other antifilarial agents (e.g., ivermectin, albendazole) is scientifically unsound due to quantifiable differences in solubility, regulatory specification thresholds, and parasitologic efficacy profiles. The citrate salt provides aqueous solubility of 68–78 mg/mL at 25°C, a property not shared by the free base . Pharmacopoeial monographs mandate specific impurity limits—not more than 0.1% for any individual impurity—that alternative salts or non-compendial grades do not guarantee [1]. Clinically, single-dose diethylcarbamazine demonstrates sustained microfilarial suppression (86–90% reduction at 18 months) and superior adult worm antigen reduction (39.7%) compared with ivermectin [2]. These quantifiable differentiation points establish that in-class substitution risks compromising solubility-dependent formulation performance, analytical compliance, and biological activity in both research and industrial applications.

Product-Specific Quantitative Evidence Guide: Diethylcarbamazine Citrate Differentiation from Comparators


Aqueous Solubility of Diethylcarbamazine Citrate Compared with Alternative Salt Forms

Diethylcarbamazine Citrate exhibits high aqueous solubility, measured at 68 mg/mL (173.72 mM) at 25°C, enabling flexible formulation for both in vitro and in vivo applications [1]. In contrast, the free base form of diethylcarbamazine has substantially lower water solubility, limiting its utility in aqueous-based experimental systems [2]. The pamoate salt, an alternative salt form, is less commonly referenced in clinical literature and lacks comparable solubility characterization, making the citrate salt the preferred form for reproducible experimental design [3].

Solubility Formulation Salt Selection

Microfilarial Clearance Kinetics: Diethylcarbamazine vs Ivermectin Single-Dose Comparison

In a double-blind comparative study of bancroftian filariasis, single-dose diethylcarbamazine (6 mg/kg) demonstrated distinct temporal kinetics of microfilarial suppression compared with ivermectin (220–420 μg/kg) [1]. At 30 days post-treatment, ivermectin reduced microfilarial levels to <1% of pretreatment values, whereas diethylcarbamazine groups retained 22.6–41.5% of pretreatment microfilarial levels [1]. However, at 18 months, the single-dose diethylcarbamazine group achieved 86–90% reduction in microfilaremia, comparable only to the highest ivermectin dose (420 μg/kg) [1]. Critically, diethylcarbamazine produced a 39.7% reduction in circulating adult worm antigen (measured by ELISA for a 200-kD secreted antigen), compared with only 7.8–15.7% reduction across ivermectin groups [1].

Antifilarial Microfilaricidal Pharmacodynamics

Microfilarial Clearance: Diethylcarbamazine Alone vs Diethylcarbamazine Plus Albendazole

A randomized controlled trial in Papua New Guinea compared single-dose diethylcarbamazine (6 mg/kg) alone with diethylcarbamazine plus albendazole (400 mg) for bancroftian filariasis [1]. At 24 months post-treatment, the microfilaria clearance rate was 50.0% for diethylcarbamazine alone versus 65.7% for the combination regimen; this difference was not statistically significant (P > 0.05) [1]. However, the combination regimen produced a significant 17% reduction in Og4C3 circulating filarial antigen prevalence at 24 months (P = 0.003), whereas diethylcarbamazine alone did not achieve a significant reduction (10%, P = 0.564) [1]. A separate field study in India with three annual treatment rounds found that addition of albendazole did not confer any advantage over diethylcarbamazine alone, with microfilaria positivity prevalence declining by 95% (peripheral smear) in both groups [2].

Combination Therapy Macrofilaricidal Mass Drug Administration

USP Monograph Specifications: Assay and Impurity Limits for Diethylcarbamazine Citrate

The USP monograph for Diethylcarbamazine Citrate establishes precise quantitative specifications that define compendial-grade material [1][2]. The assay requirement mandates not less than 98.0% and not more than 102.0% of C10H21N3O·C6H8O7, calculated on the anhydrous basis [1][2]. The chromatographic purity test limits any individual impurity to not more than 0.1% [1][2]. Additional quality parameters include water content not more than 0.5%, residue on ignition not more than 0.1%, and heavy metals limit of 0.002% [1][2]. These specifications are unique to the citrate salt and are not defined for alternative salt forms or non-compendial grades of diethylcarbamazine.

Analytical Chemistry Quality Control Pharmacopoeial Standards

Best Research and Industrial Application Scenarios for Diethylcarbamazine Citrate


Antifilarial Drug Discovery: In Vitro and In Vivo Efficacy Studies

Diethylcarbamazine Citrate is the preferred positive control and reference standard for antifilarial drug discovery programs targeting lymphatic filariasis and loiasis. Its aqueous solubility of 68–78 mg/mL enables preparation of reproducible dosing solutions for both in vitro microfilarial motility assays and in vivo rodent models (e.g., Litomosoides carinii in cotton rats, Brugia malayi in Mastomys coucha) [1]. The extensive comparative efficacy data against ivermectin and albendazole combinations provides validated benchmarks for evaluating novel antifilarial candidates [2][3]. Researchers should prioritize USP-grade material to ensure assay reproducibility and compliance with publication standards [4].

Pharmaceutical Development: Analytical Method Validation and Quality Control

USP-grade Diethylcarbamazine Citrate serves as the reference standard for analytical method development and validation in pharmaceutical quality control laboratories. The monograph-defined assay range (98.0–102.0%) and impurity limit (≤0.1% for any individual impurity) provide quantitative acceptance criteria for HPLC method validation [1]. The material is essential for Abbreviated New Drug Application (ANDA) submissions, formulation development of generic diethylcarbamazine citrate tablets (which must contain 95.0–105.0% of labeled amount), and stability studies requiring compendial-grade reference material [1][2]. Procurement of USP reference standard material (e.g., USP Diethylcarbamazine Citrate RS) ensures traceability to pharmacopoeial specifications [3].

In Vivo Pharmacology: Mechanistic Studies of Microfilarial Clearance

Diethylcarbamazine Citrate is the appropriate tool compound for investigating the host-mediated mechanisms of microfilarial clearance. Studies have demonstrated that diethylcarbamazine's microfilaricidal activity is dependent on inducible nitric oxide synthase and the cyclooxygenase pathway, with rapid reduction of circulating microfilariae observed within five minutes of treatment in mouse models [1]. The compound's dual action—microfilaricidal activity combined with measurable macrofilaricidal effects (39.7% adult worm antigen reduction)—makes it uniquely suited for studies investigating the immunological basis of antifilarial efficacy [2]. The citrate salt's aqueous solubility facilitates precise dosing in pharmacokinetic and pharmacodynamic studies [3].

Veterinary Parasitology Research

Diethylcarbamazine Citrate is indicated for research applications in veterinary parasitology, including studies of cerebrospinal filariasis in horses and sheep, heart filariasis in dogs (Dirofilaria immitis), and lung filariasis in livestock [1]. The compound's established safety and efficacy profile in animal models supports its use as a reference compound for evaluating novel veterinary anthelmintics. Procurement of high-purity, USP-grade material ensures consistency across multi-institutional veterinary research programs and enables reproducible dosing in large animal studies where solubility and formulation flexibility are critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylcarbamazine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.